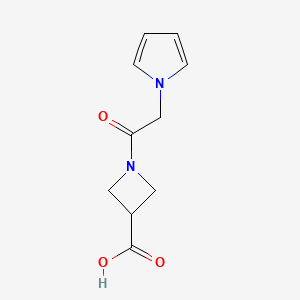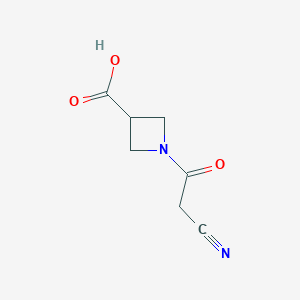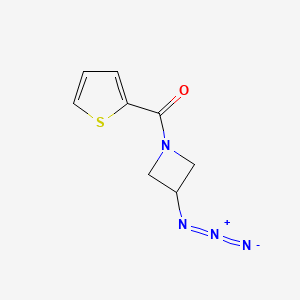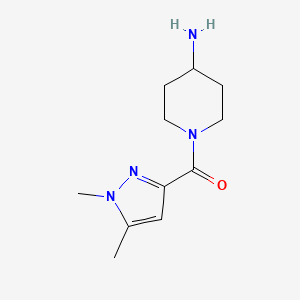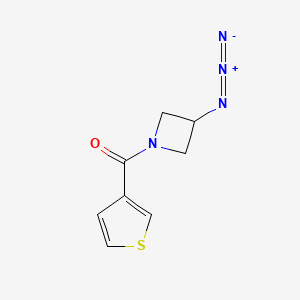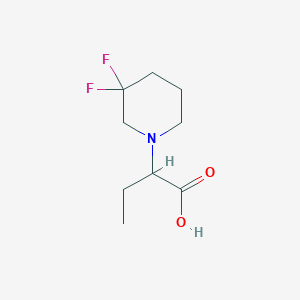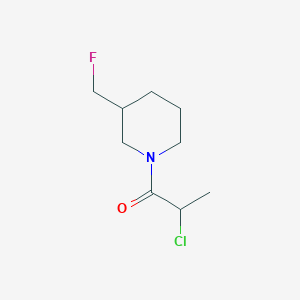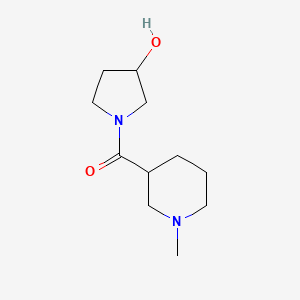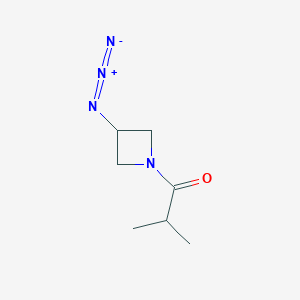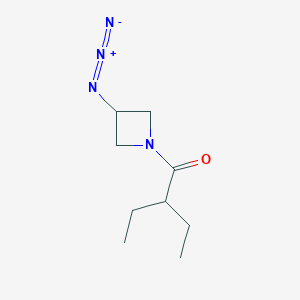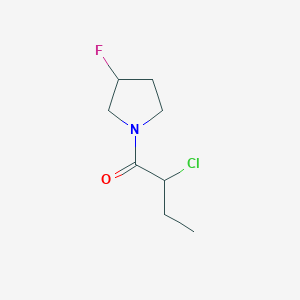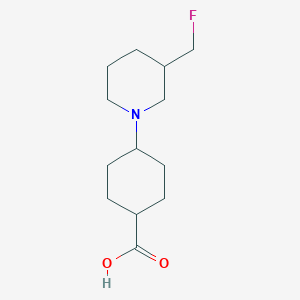
4-(3-(Fluoromethyl)piperidin-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Synthesis and Catalysis
Nucleophilic Aromatic Substitution Reactions
The reactivity of piperidine derivatives in nucleophilic aromatic substitution reactions offers insights into designing novel synthetic routes for compounds containing the piperidine moiety. Studies show that piperidine reacts with nitro-aromatic compounds to yield products through addition-elimination mechanisms, suggesting a route for synthesizing aromatic compounds with potential applications in drug development and material science (Pietra & Vitali, 1972).
Selective Catalytic Oxidation of Cyclohexene
Research on the selective catalytic oxidation of cyclohexene highlights the importance of controlling reaction conditions to obtain specific products. This has implications for efficiently synthesizing cyclohexane-1-carboxylic acid derivatives, providing a basis for the development of novel catalysts and reaction conditions that could enhance the selectivity and yield of desired products (Cao et al., 2018).
Material Science
Polyfluoroalkyl Chemicals
The synthesis and application of fluorinated compounds, including those related to "4-(3-(Fluoromethyl)piperidin-1-yl)cyclohexane-1-carboxylic acid," have been studied for their use in various industrial applications. The transition to safer fluorinated alternatives highlights the ongoing research into environmentally benign materials with improved performance characteristics (Wang et al., 2013).
Drug Development
Antimycobacterial Activity of Piperazine Analogs
The study of piperazine and its analogs, including their structure-activity relationships, provides valuable information for the development of new antimicrobial agents. This research is particularly relevant for designing compounds with enhanced activity against Mycobacterium tuberculosis, indicating the potential for developing new therapeutics based on modifications of the piperidine and cyclohexane moieties (Girase et al., 2020).
properties
IUPAC Name |
4-[3-(fluoromethyl)piperidin-1-yl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO2/c14-8-10-2-1-7-15(9-10)12-5-3-11(4-6-12)13(16)17/h10-12H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXCFITVECUFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCC(CC2)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Fluoromethyl)piperidin-1-yl)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



